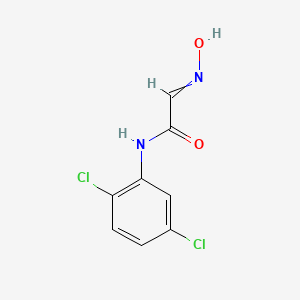

N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide

CAS No.:

Cat. No.: VC18774321

Molecular Formula: C8H6Cl2N2O2

Molecular Weight: 233.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6Cl2N2O2 |

|---|---|

| Molecular Weight | 233.05 g/mol |

| IUPAC Name | N-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide |

| Standard InChI | InChI=1S/C8H6Cl2N2O2/c9-5-1-2-6(10)7(3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13) |

| Standard InChI Key | QHQMDDDKRFDIOT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)NC(=O)C=NO)Cl |

Introduction

N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide, also known as N1-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide, is a chemical compound with the CAS number 17122-58-6. It is characterized by its molecular formula C8H6Cl2N2O2 and a molecular weight of 233.05 g/mol . This compound is of interest in various chemical and pharmaceutical studies due to its unique structure and potential applications.

Synthesis and Applications

While specific synthesis methods for N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide are not detailed in the available literature, compounds with similar structures are often synthesized through condensation reactions involving appropriate precursors. For instance, acetamide derivatives can be synthesized by reacting acetamide with various functional groups under specific conditions .

The applications of this compound are not extensively documented, but its structure suggests potential use in pharmaceutical or agricultural chemistry, particularly in the development of new active molecules. The presence of chloro and hydroxyimino groups may confer specific biological activities, such as antimicrobial or antiproliferative effects, which are common in compounds with similar functional groups .

Research Findings

Research on N-(2,5-dichlorophenyl)-2-(hydroxyimino)acetamide is limited, but studies on related compounds provide insights into potential biological activities. For example, acetamide derivatives with halogenated phenyl rings have shown significant antioxidant activity, suggesting that modifications to the phenyl ring can enhance biological efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume